6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid
Overview
Description
6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid typically involves the iodination of 6-fluoroindazole derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity compounds suitable for pharmaceutical applications.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The indazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The presence of the iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
- Substituted indazole derivatives with various functional groups.
- Oxidized or reduced forms of the indazole ring.
- Coupled products with aryl or alkynyl groups.
Scientific Research Applications
6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in the development of probes and imaging agents for studying biological processes and molecular interactions.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Agrochemicals: The compound is investigated for its potential use in the synthesis of novel agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved may vary depending on the biological system and the specific target being studied.
Comparison with Similar Compounds
6-Fluoro-1H-indazole-4-carboxylic acid: Lacks the iodine atom, making it less versatile for coupling reactions.
3-Iodo-1H-indazole-4-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and binding properties.
6-Bromo-3-iodo-1H-indazole-4-carboxylic acid: Contains a bromine atom instead of fluorine, which may alter its reactivity and applications.
Uniqueness: 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity in various chemical reactions and its potential as a versatile building block in medicinal chemistry and material science.
Properties
IUPAC Name |
6-fluoro-3-iodo-2H-indazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPCPWUPMQWPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646382 | |
Record name | 6-Fluoro-3-iodo-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-05-4 | |
Record name | 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885522-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-3-iodo-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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